1h,1h,2h,2h-perfluorooctyl isobutyrate

Description

The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAHUEAEPJJBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379980 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242812-05-1 | |

| Record name | Propanoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242812-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2H,2H-Perfluorooctyl isobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1h,1h,2h,2h-perfluorooctyl isobutyrate chemical properties

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Isobutyrate: Properties and Applications

Introduction

This compound is a specialized fluorinated ester that combines the distinct properties of a highly fluorinated alkyl chain with a branched ester functional group. This unique molecular architecture imparts a range of desirable physicochemical characteristics, including high thermal stability, chemical inertness, and low surface energy.[1][2] As a member of the per- and poly-fluoroalkyl substances (PFAS) family, it is noted for the robust carbon-fluorine bonds that define its stability and functionality.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development and material science.

Key Identifiers:

-

IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate[4]

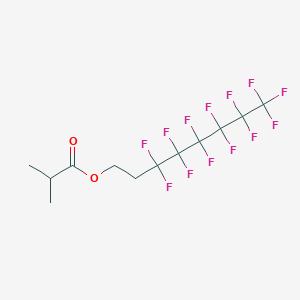

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of a tridecafluorohexyl moiety onto the ethyl group of the isobutyrate ester dramatically alters its physical properties compared to non-fluorinated analogues. The high electronegativity of fluorine atoms creates strong, stable C-F bonds and reduces intermolecular forces, leading to high density, low surface tension, and both hydrophobic and lipophobic (oleophobic) characteristics.[2][6]

| Property | Value | Source |

| Molecular Weight | 434.19 g/mol | [4] |

| Molecular Formula | C₁₂H₁₁F₁₃O₂ | [4][5] |

| Appearance | Clear, colorless liquid (predicted) | [7] |

| Density | ~1.554 g/mL at 25 °C (estimated from similar compounds) | [8] |

| Boiling Point | ~76-80 °C at 8 mmHg (estimated from similar compounds) | [8] |

| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents like isopropanol. | [9] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with an activated form of isobutyric acid, such as isobutyryl chloride. This reaction, typically a nucleophilic acyl substitution, is efficient and proceeds under mild conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 1H,1H,2H,2H-Perfluorooctyl isobutanoate | C12H11F13O2 | CID 2776312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H,1H,2H,2H-Perfluorooctyl methacrylate | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A-Z Guide to the Synthesis of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H,1H,2H,2H-perfluorooctyl isobutyrate, a specialty fluorinated ester. Fluorinated esters are gaining significant attention for their unique physicochemical properties, including enhanced thermal and oxidative stability, which makes them valuable in advanced material applications.[1] This document details a robust and efficient laboratory-scale synthesis protocol via the Fischer-Speier esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with isobutyric acid. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss methods for product purification and characterization, and address critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded approach to the synthesis of this and similar fluorinated compounds.

Introduction: The Significance of Fluorinated Esters

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart remarkable characteristics to organic molecules.[2] When incorporated into esters, the resulting fluorinated compounds exhibit low surface energy, high thermal stability, chemical inertness, and both hydrophobicity and oleophobicity.[2] These properties make them ideal for a range of demanding applications, including:

-

Advanced Lubricants: Offering superior performance over a wide temperature range.[1]

-

Surface Coatings: Providing water and oil repellency for textiles and other materials.

-

Dielectric Fluids: Used in high-performance electronics for cooling and insulation.

-

Specialty Solvents: Due to their unique miscibility properties.

-

Activated Intermediates: The electron-withdrawing nature of fluorinated chains can activate the ester group, facilitating chemical transformations under mild conditions.[3][4]

This compound (C₁₂H₁₁F₁₃O₂) is a key example of this class of compounds, combining a bulky isobutyrate head with a long fluorinated tail. Its synthesis is a foundational procedure for accessing a wide range of materials with tailored surface properties.

Synthesis Strategy: Fischer-Speier Esterification

The most direct and classical method for synthesizing this compound is the Fischer-Speier esterification. This method involves the reaction of a carboxylic acid (isobutyric acid) with an alcohol (1H,1H,2H,2H-perfluorooctan-1-ol) in the presence of a strong acid catalyst.[5][6]

Reaction Scheme:

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (Equiv.) | Moles (mmol) | Quantity |

| 1H,1H,2H,2H-Perfluorooctan-1-ol | C₈H₅F₁₃O | 364.11 | 1.0 | 27.5 | 10.0 g |

| Isobutyric Acid | C₄H₈O₂ | 88.11 | 1.5 | 41.2 | 3.63 g (3.82 mL) |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.05 | 1.37 | 260 mg |

| Toluene | C₇H₈ | 92.14 | - | - | 100 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - | ~100 mL |

| Saturated Sodium Chloride Solution | NaCl (aq) | - | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | - | ~150 mL |

Apparatus

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the reflux condenser.

-

Charging the Flask: To the round-bottom flask, add 1H,1H,2H,2H-perfluorooctan-1-ol (10.0 g, 27.5 mmol), isobutyric acid (3.82 mL, 41.2 mmol), p-toluenesulfonic acid monohydrate (260 mg, 1.37 mmol), and toluene (100 mL).

-

Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap, with the denser water separating to the bottom. Continue refluxing until no more water is collected in the trap (typically 12-24 hours). The theoretical amount of water is approximately 0.5 mL (from the primary reaction and the catalyst hydrate).

-

Work-up - Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove excess isobutyric acid. Caution: CO₂ evolution will occur; vent the funnel frequently. [7] * Wash the organic layer with saturated sodium chloride solution (1 x 50 mL) to remove residual water and salts.

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and other volatile components. The final product should be a clear, colorless to pale yellow oil.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the broad alcohol -OH proton signal from the starting material. Key signals for the product will include a triplet for the -CH₂-O- group adjacent to the ester oxygen, a multiplet for the -CF₂-CH₂- group, and signals corresponding to the isopropyl group of the isobutyrate moiety.

-

¹⁹F NMR: This will show characteristic signals for the CF₃ and the five different CF₂ groups in the perfluorohexyl chain.

-

¹³C NMR: Will confirm the presence of the ester carbonyl carbon and the various fluorinated and non-fluorinated carbons.

-

-

Infrared (IR) Spectroscopy: The most prominent feature will be the appearance of a strong C=O stretching band for the ester group, typically around 1740 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) should be absent.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the final product and confirm its molecular weight (434.2 g/mol ) from the mass spectrum. [8]

Safety and Handling

-

1H,1H,2H,2H-Perfluorooctan-1-ol: May cause skin and serious eye irritation. May cause respiratory irritation. [9]* Isobutyric Acid: Corrosive. Causes severe skin burns and eye damage. Has a strong, unpleasant odor.

-

Toluene: Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled.

-

p-Toluenesulfonic Acid: Corrosive. Causes skin and eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

This guide outlines a reliable and well-established method for the synthesis of this compound using the Fischer-Speier esterification. By carefully controlling the reaction equilibrium through the removal of water and employing standard purification techniques, the target compound can be obtained in good yield and high purity. The principles and procedures described herein are broadly applicable to the synthesis of other fluorinated esters, providing a solid foundation for researchers in materials science and synthetic chemistry.

References

-

Bream, R., et al. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]

-

Halocarbon. (n.d.). Fluorinated Esters. Halocarbon Products Corporation. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Ballatore, C., et al. (2022). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. Available at: [Link]

-

MDPI. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molbank. Available at: [Link]

-

ResearchGate. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Available at: [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Available at: [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

-

MDPI. (2022). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers. Available at: [Link]

-

California State University, Bakersfield. (n.d.). Fischer Esterification Procedure. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

Sources

- 1. halocarbon.com [halocarbon.com]

- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]

- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. cerritos.edu [cerritos.edu]

- 8. scbt.com [scbt.com]

- 9. 1H,1H,2H,2H-Perfluorooctanol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical properties of 1h,1h,2h,2h-perfluorooctyl isobutyrate

An In-Depth Technical Guide to the Physicochemical Characterization of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, focusing on its core physical properties. Directed at researchers, scientists, and professionals in drug development and materials science, this document navigates the existing data landscape for this specific fluorinated ester.

A notable challenge in the study of novel or specialized compounds is the frequent scarcity of comprehensive, experimentally verified data. This is the case for this compound. Therefore, this guide adopts a dual strategy: first, to present all available identifying and computed data for the target molecule; second, to provide a framework for its empirical characterization. By analyzing structurally analogous compounds and detailing the requisite experimental protocols, we offer a robust scientific pathway for researchers to determine these properties in their own laboratories. This approach ensures scientific integrity while providing practical, actionable insights for professionals working on the cutting edge of chemical science.

Compound Identification and Molecular Structure

This compound is a fluorinated ester. The "1H,1H,2H,2H" designation specifies the location of hydrogen atoms on the carbon chain adjacent to the ester linkage, preventing hydrolysis and conferring unique properties. The molecule consists of a short, branched hydrocarbon group (isobutyrate) and a C8 fluorinated tail. This amphiphilic nature suggests potential applications in surface coatings, specialty lubricants, and as a component in advanced material formulations.

| Identifier | Value | Source |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | [1] |

| CAS Number | 242812-05-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁F₁₃O₂ | [1][2] |

| Molecular Weight | 434.19 g/mol | [1][2] |

| Canonical SMILES | CC(C)C(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | PubChem |

| InChIKey | UYKWRMHTULSOPZ-UHFFFAOYSA-M | PubChem |

Computed Physical Properties (In Silico Data)

While experimental data is limited, computational models provide valuable estimations for the physical properties of this compound. These values, derived from its molecular structure, serve as a preliminary baseline for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 434.19 g/mol | [1] |

| XLogP3 | 5.6 | [3] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 434.0551457 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 27 | PubChem |

Note: These properties are computationally derived and have not been experimentally verified.

Comparative Analysis with Structural Analogs

To build a more complete predictive picture, it is instructive to examine the experimentally determined properties of structurally related molecules. The non-fluorinated parent ester, isobutyl isobutyrate, provides a baseline, while the corresponding perfluorooctyl acrylate offers insight into the influence of the fluorinated tail on a similar ester structure.

| Property | Isobutyl Isobutyrate (Non-Fluorinated Analog) | 1H,1H,2H,2H-Perfluorooctyl Acrylate (Fluorinated Analog) |

| CAS Number | 97-85-8 | 17527-29-6 |

| Molecular Formula | C₈H₁₆O₂ | C₁₁H₇F₁₃O₂ |

| Molecular Weight | 144.21 g/mol | 418.15 g/mol |

| Boiling Point | 148.6 °C at 760 mmHg[4][5] | 76-80 °C at 8 mmHg[6] |

| Density | 0.853-0.857 g/mL at 25 °C[7][8] | 1.554 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | ~1.39-1.40 | 1.338[6] |

Causality and Insights:

-

Boiling Point: The significantly higher molecular weight of the fluorinated analogs would typically suggest a much higher boiling point. However, the boiling point for the acrylate is given at reduced pressure. The weak intermolecular forces (van der Waals forces) of highly fluorinated chains, despite the high molecular weight, often lead to lower boiling points than their non-fluorinated counterparts at atmospheric pressure. We can predict that this compound will also require vacuum distillation to avoid decomposition.

-

Density: The substitution of hydrogen with heavier fluorine atoms drastically increases the density. It is highly probable that the density of this compound will be substantially greater than 1.0 g/mL, likely in the range of 1.5-1.6 g/mL, similar to the acrylate analog.[6]

-

Refractive Index: The low polarizability of the C-F bond results in a significantly lower refractive index for fluorinated compounds. The refractive index for this compound is expected to be low, likely in the 1.33 to 1.35 range.

Proposed Methodologies for Experimental Determination

The following section details standard, self-validating protocols for the empirical determination of the key physical properties of this compound.

Determination of Boiling Point at Reduced Pressure

Rationale: Given the high molecular weight and the thermal sensitivity of many esters, determining the boiling point under vacuum is essential to prevent decomposition and obtain an accurate value. This protocol uses a simple vacuum distillation setup.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

-

Sample Introduction: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

-

System Sealing: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump equipped with a manometer and a cold trap.

-

Evacuation: Gradually evacuate the system to the desired pressure (e.g., 5-10 mmHg).

-

Heating: Begin gently heating the flask using a heating mantle while stirring.

-

Equilibrium Measurement: Observe the temperature as the liquid begins to boil and a steady reflux is established. The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded from the thermometer when a consistent distillation rate is achieved.

-

Data Recording: Record the stable temperature reading along with the precise pressure from the manometer.

-

Normalization (Optional): Use a pressure-temperature nomograph to extrapolate the boiling point to atmospheric pressure, if desired, though this is often less accurate for highly fluorinated compounds.

Determination of Density using Pycnometry

Rationale: A pycnometer (or specific gravity bottle) is a highly accurate device for determining the density of a liquid by measuring a precise, known volume of it. This method is a gold standard for its precision.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Tare Weight: Measure the mass of the empty, dry pycnometer on a calibrated analytical balance (m_pyc).

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and measure the mass (m_water).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature (25.0 °C), ensuring no air bubbles are present. Dry the exterior and measure the mass (m_sample).

-

Calculation:

-

Mass of water: m_w = m_water - m_pyc

-

Volume of pycnometer: V = m_w / ρ_water (where ρ_water is the known density of water at the measurement temperature, e.g., 0.997047 g/cm³ at 25 °C).

-

Mass of sample: m_s = m_sample - m_pyc

-

Density of sample: ρ_sample = m_s / V

-

Safety and Handling

Based on GHS classifications provided for this compound, appropriate safety measures are mandatory.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

This compound is a compound of interest for advanced materials applications, yet it remains poorly characterized in public literature. This guide has consolidated the known identifying and computed data while providing a clear, scientifically-grounded framework for its empirical study. By leveraging data from structural analogs, we can form reasonable hypotheses about its physical properties, namely a high density, low refractive index, and a boiling point that necessitates vacuum distillation. The detailed experimental protocols provided herein offer a direct path for researchers to generate the high-quality, verifiable data needed to unlock the full potential of this and other novel fluorinated materials.

References

-

PubChem. 1H,1H,2H,2H-Perfluorooctyl isobutanoate | C12H11F13O2. [Link]

-

PubChem. Perfluoro(isobutyl isobutyrate) | C8F15O2-. [Link]

-

ResearchGate. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. [Link]

-

MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. [Link]

-

HaloPolymer. 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. [Link]

-

PubChem. Isobutyl isobutyrate | C8H16O2. [Link]

-

NIST WebBook. 1H,1H,2H-Perfluoro-1-octene. [Link]

-

OECD SIDS. ISOBUTYL ISOBUTYRATE CAS N°: 97-85-8. [Link]

-

ResearchGate. The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. [Link]

-

OSHA. ISOBUTYL ISOBUTYRATE. [Link]

-

ResearchGate. What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane?. [Link]

-

China Petrochemical News. 1H,1H,2H,2H-perfluorooctyl Methacrylate CAS NO.: 2144-53-8. [Link]

-

PubChem. Isobutyl isobutyrate - Density. [Link]

-

PubChem. Ethyl isobutyrate | C6H12O2. [Link]

Sources

- 1. 1H,1H,2H,2H-Perfluorooctyl isobutanoate | C12H11F13O2 | CID 2776312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Perfluoro(isobutyl isobutyrate) | C8F15O2- | CID 86758369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 [chemicalbook.com]

- 7. ISOBUTYL ISOBUTYRATE | Occupational Safety and Health Administration [osha.gov]

- 8. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

1h,1h,2h,2h-perfluorooctyl isobutyrate molecular weight

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

Authored by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated ester with significant potential in advanced materials science and specialized chemical applications. This document delineates its fundamental physicochemical properties, outlines a probable synthetic pathway, discusses its potential applications, and provides critical safety and handling protocols. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound for research and development purposes.

Physicochemical Properties and Structural Elucidation

This compound is a compound characterized by a hydrocarbon isobutyrate head and a highly fluorinated tail. This amphipathic nature, though subtle, is key to its unique properties, including surface tension modification and stability.

Core Compound Data

A summary of the key identifiers and properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 434.19 g/mol (or 434.2 g/mol ) | [1][2] |

| Molecular Formula | C₁₂H₁₁F₁₃O₂ | [1][2] |

| CAS Number | 242812-05-1 | [1][2] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate | [1] |

| Synonyms | 1H,1H,2H,2H-Perfluorooctyl isobutanoate | [1] |

| Monoisotopic Mass | 434.0551457 Da | [1] |

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound can be achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with isobutyryl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H,2H,2H-perfluorooctan-1-ol and pyridine in anhydrous dichloromethane.

-

Reaction: Cool the solution to 0°C in an ice bath. Add isobutyryl chloride dropwise from the dropping funnel over 30 minutes.

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications and Industrial Relevance

While specific applications for this compound are not extensively documented in public literature, its structural analogues, such as the acrylate and methacrylate versions, are used in various industrial applications.[3] These applications primarily leverage the unique properties of the perfluoroalkyl chain, suggesting similar potential for the isobutyrate variant.

Potential applications include:

-

Surface Coatings: As a component in the formulation of hydrophobic and oleophobic coatings for textiles, electronics, and medical devices.[3]

-

Specialty Surfactants: For use in applications requiring stable and effective surfactants under harsh chemical and thermal conditions.[3]

-

High-Performance Lubricants: The compound's stability may make it a valuable additive or base for lubricants in extreme temperature and pressure environments.[3]

Safety, Handling, and Toxicology

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] The following hazards are associated with this compound:

-

Skin Irritation: Causes skin irritation (H315).[1]

-

Eye Irritation: Causes serious eye irritation (H319).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If aerosols or vapors are generated, a suitable respirator is necessary.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocol: Surface Coating and Contact Angle Measurement

This protocol describes a method for applying a coating of this compound to a glass slide and evaluating its hydrophobicity.

Materials and Equipment

-

This compound

-

A suitable solvent (e.g., a fluorinated solvent or a highly volatile organic solvent)

-

Glass microscope slides

-

Pipettes

-

Spin coater

-

Oven

-

Goniometer for contact angle measurement

-

Deionized water

Procedure

-

Solution Preparation: Prepare a 1% (w/v) solution of this compound in the chosen solvent.

-

Substrate Cleaning: Thoroughly clean the glass slides with a piranha solution (use extreme caution) or by sonicating in a detergent solution, followed by rinsing with deionized water and ethanol, and drying with a stream of nitrogen.

-

Coating Application:

-

Place a cleaned glass slide on the spin coater chuck.

-

Pipette a sufficient amount of the coating solution to cover the slide.

-

Spin coat at 2000 rpm for 60 seconds.

-

-

Curing: Place the coated slide in an oven at 100°C for 30 minutes to evaporate the solvent and allow the coating to set.

-

Contact Angle Measurement:

-

Place the cooled, coated slide on the goniometer stage.

-

Carefully dispense a 5 µL droplet of deionized water onto the surface.

-

Measure the static contact angle.

-

Repeat the measurement at five different locations on the slide and calculate the average.

-

Data Interpretation and Analysis

The primary data from the experimental protocol will be the water contact angle. A high contact angle (>90°) indicates a hydrophobic surface, while a very high contact angle (>150°) indicates superhydrophobicity. The effectiveness of the this compound as a hydrophobic coating can be quantified by this measurement. Further analysis could involve oleophobicity testing using a non-polar liquid like hexadecane.

Conclusion

This compound is a fluorinated ester with properties that make it a candidate for various high-performance applications, particularly in surface modification. Its synthesis is achievable through standard esterification procedures. Proper safety precautions are essential when handling this compound due to its irritant nature. The provided experimental protocol offers a basic framework for evaluating its potential as a hydrophobic coating material. Further research into its specific applications and toxicological profile is warranted.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776312, 1H,1H,2H,2H-Perfluorooctyl isobutanoate. Retrieved from [Link]

-

Hubei Xindike Chemical Co., Ltd. (n.d.). 1H,1H,2H,2H-perfluorooctyl Methacrylate CAS NO.: 2144-53-8. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Isobutyrate: Structure, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of Fluorinated Molecules

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of material science, agrochemicals, and, most notably, pharmaceutical and drug development. The unique physicochemical properties imparted by fluorine, such as enhanced thermal stability, hydrophobicity, and metabolic resistance, offer a powerful tool for fine-tuning molecular behavior. This guide provides a comprehensive technical overview of a specific fluorinated ester, 1H,1H,2H,2H-perfluorooctyl isobutyrate, a compound of increasing interest for specialized research applications. We will delve into its fundamental structure, plausible synthetic routes, and its emerging role in the sophisticated realm of proteomics.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a fatty acid ester characterized by a highly fluorinated alkyl chain linked to an isobutyrate moiety. This unique structure bestows upon it a distinct set of properties that are of significant interest to researchers.

Chemical Identity

-

IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate[1]

-

CAS Number: 242812-05-1

-

Molecular Formula: C₁₂H₁₁F₁₃O₂

-

Molecular Weight: 434.19 g/mol

-

Synonyms: 1H,1H,2H,2H-Perfluorooctyl isobutanoate

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The combination of a lipophilic isobutyrate head and a highly fluorinated, and therefore both hydrophobic and lipophobic, tail gives this molecule amphiphilic character, influencing its solubility and interfacial properties.

| Property | Value/Description |

| Appearance | Expected to be a liquid at room temperature. |

| Solubility | Likely soluble in fluorinated solvents and some organic solvents. Poorly soluble in water. |

| Thermal Stability | The presence of numerous C-F bonds suggests high thermal stability. |

Part 2: Synthesis of this compound

Proposed Synthetic Route: Fischer-Speier Esterification

The synthesis would involve the reaction of 1H,1H,2H,2H-perfluorooctan-1-ol with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Caption: Proposed Fischer-Speier esterification workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1H,1H,2H,2H-perfluorooctan-1-ol and isobutyric acid.

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Part 3: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. This predicted data is invaluable for researchers in identifying and characterizing the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the isobutyrate and the ethyl linker of the perfluoroalkyl chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.4 - 4.2 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~ 2.7 - 2.5 | Multiplet | 1H | -CH(CH₃ )- |

| ~ 2.5 - 2.3 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~ 1.2 - 1.0 | Doublet | 6H | -CH(CH₃ )₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, with the highly fluorinated carbons exhibiting characteristic shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 176 | C =O |

| ~ 120 - 108 (multiple signals) | -(C F₂)- and -C F₃ |

| ~ 60 | -O-C H₂- |

| ~ 34 | -C H(CH₃)₂ |

| ~ 30 (triplet due to C-F coupling) | -CH₂-C F₂- |

| ~ 19 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl group and the numerous carbon-fluorine bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2880 | Medium | C-H stretching (isobutyrate and ethyl linker) |

| ~ 1745 | Strong | C=O stretching (ester) |

| ~ 1300 - 1100 | Very Strong | C-F stretching |

| ~ 1250 - 1000 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 434 may be observed, although it could be weak. The fragmentation pattern is expected to be complex, with characteristic losses of the isobutyrate group and fragmentation of the perfluorinated chain.

Part 4: Applications in Proteomics Research

While specific applications of this compound are still emerging, its structural features suggest significant potential in the field of proteomics, particularly in mass spectrometry-based workflows. One commercial supplier notes its use in proteomics research.[2]

Rationale for Use in Proteomics

Fluorinated compounds are increasingly utilized in structural proteomics for several key reasons:

-

Enhanced Cell Permeability: The lipophilic nature of fluorinated chains can improve the ability of molecules, such as cross-linkers, to penetrate cell membranes for in-vivo studies.

-

Orthogonal Purification: The unique properties of the perfluoroalkyl chain allow for "fluorous" solid-phase extraction (FSPE). This enables the selective enrichment of peptides that have been tagged with a fluorinated reagent from complex biological mixtures.

-

Improved Stability: The strength of the C-F bond can impart greater metabolic and proteolytic stability to labeled biomolecules.

Potential Applications

Based on the properties of similar fluorinated molecules, this compound could be explored as:

-

A component of novel chemical cross-linkers: The isobutyrate group could be modified with a reactive moiety to create a cross-linker with enhanced cell permeability.

-

A labeling reagent for fluorous affinity chromatography: The perfluorinated tail provides a strong "handle" for selective capture and enrichment of labeled peptides or proteins.

-

A non-covalent modifying agent: Its amphiphilic nature might allow it to interact with proteins in a way that aids in their solubilization or stabilization for mass spectrometric analysis. For instance, perfluorooctanoic acid (PFOA), a related compound, has been shown to effectively solubilize membrane proteins for shotgun proteomics.[3][4][5]

Caption: A generalized workflow illustrating the potential application of fluorinated compounds in proteomics.

Part 5: Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: This compound is classified as a per- and polyfluoroalkyl substance (PFAS).

-

Health Hazards: May cause skin and eye irritation, and respiratory irritation.

-

Handling: Should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound represents a molecule with significant potential for specialized applications in research, particularly in the burgeoning field of proteomics. Its unique combination of a fluorinated tail and a hydrocarbon-based ester head provides a valuable tool for chemists and biochemists seeking to modulate molecular properties for enhanced analytical workflows. While further research is needed to fully elucidate its specific applications and to obtain comprehensive experimental data, the foundational information and predictive analyses presented in this guide offer a solid starting point for researchers interested in leveraging the power of fluorinated compounds in their work.

References

-

Chen, Y., et al. (2010). Perfluorooctanoic Acid for Shotgun Proteomics. PLoS ONE, 5(12), e15332. Available at: [Link]

-

Miyagi, M., & Chen, Y. (2010). Perfluorooctanoic Acid for Shotgun Proteomics. PLOS ONE. Available at: [Link]

-

PLOS. (n.d.). Perfluorooctanoic Acid for Shotgun Proteomics. PLOS ONE. Available at: [Link]

-

PubChem. (n.d.). 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester. Available at: [Link]

Sources

- 1. atmosp.physics.utoronto.ca [atmosp.physics.utoronto.ca]

- 2. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

thermal stability of 1h,1h,2h,2h-perfluorooctyl isobutyrate

An In-Depth Technical Guide to the Thermal Stability of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Thermal Stability in Fluorinated Esters

This compound is a fluorinated ester featuring a highly stable perfluorinated tail attached to an isobutyrate head group via an ethyl linkage. The unique properties imparted by the C-F bond, such as exceptional thermal and chemical resistance, make such compounds valuable in applications ranging from specialty lubricants and coatings to advanced materials in the pharmaceutical and electronics industries.[4]

However, the overall thermal stability of the molecule is not dictated solely by the robust perfluoroalkyl chain. The ester functional group and the hydrocarbon spacer represent potential thermal weak points. Understanding the precise temperature at which decomposition begins, the kinetics of the process, and the nature of the evolved byproducts is critical for defining the safe operating limits of any application. This guide provides the scientific framework to authoritatively determine these parameters.

Theoretical Framework: Anticipating Thermal Decomposition

The thermal degradation of complex molecules like this compound is a multi-stage process governed by the dissociation energies of its various chemical bonds.

-

The Point of Initiation: The ester linkage (C-O) and the C-C bonds within the isobutyrate and ethyl spacer groups are significantly weaker than the C-F bonds of the perfluorinated tail. Therefore, the initial decomposition is expected to occur in the non-fluorinated portion of the molecule. Computational studies on similar perfluoroalkyl carboxylic acids (PFCAs) have shown that C-C bond cleavage is a dominant initial reaction.[5][6][7] For esters, cleavage of the ester bond itself is a highly probable initiation pathway.

-

Mechanistic Pathways: Following initiation, several decomposition mechanisms, common to many PFAS, are likely:

-

Homolytic Cleavage: The C-C bonds can break to form radicals, which then propagate further reactions.[5]

-

HF Elimination ("Unzipping"): In PFCAs, a primary decomposition pathway involves the elimination of hydrogen fluoride (HF), leading to the formation of unstable intermediates that break down further.[5] While this specific molecule lacks the carboxylic acid group, similar elimination processes can occur.

-

Chain Scission: The perfluorinated chain can break at various points, especially at higher temperatures, leading to a variety of shorter-chain perfluorinated radicals and stable gaseous products.[2][6]

-

Based on this, we can hypothesize that the thermal decomposition of this compound will begin with the fragmentation of the isobutyrate group, followed by the degradation of the ethyl spacer, and finally, at higher temperatures, the breakdown of the perfluorohexyl chain.

Experimental Evaluation: A Validated Methodological Approach

A multi-technique approach is essential for a comprehensive and self-validating assessment of thermal stability. We recommend a combination of Thermogravimetric Analysis (TGA) to quantify mass loss, Differential Scanning Calorimetry (DSC) to identify thermal events, and Evolved Gas Analysis (EGA) to identify decomposition products.

Primary Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining decomposition temperatures.

-

Instrument Preparation: Ensure the TGA instrument (e.g., TA Instruments Q500 or equivalent) is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared platinum or ceramic TGA pan.

-

Atmosphere Selection:

-

Inert Atmosphere: Purge the furnace with high-purity nitrogen (N₂) at a flow rate of 50-100 mL/min. This is crucial for studying purely thermal decomposition without oxidative effects.

-

Oxidative Atmosphere: For a separate run, use dry air or a mixture of O₂/N₂ at the same flow rate to assess thermal-oxidative stability.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. A slower rate can provide better resolution of complex events, while a faster rate is suitable for rapid screening.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of tangents to the pre-decomposition baseline and the decomposition slope. Also, identify the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG).

Complementary Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It reveals thermal events like melting, boiling, and exothermic or endothermic decomposition processes that do not necessarily involve mass loss.[4][9]

-

Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments Q20 or equivalent) for temperature and enthalpy using an indium standard.[10]

-

Sample Preparation: Seal 3-5 mg of the sample in an aluminum hermetic pan. Use an empty, sealed hermetic pan as the reference.[10]

-

Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature phase transitions.

-

Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 500 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization).

Mechanistic Insight: Evolved Gas Analysis (EGA)

To validate the proposed decomposition mechanism, identifying the gaseous byproducts is essential. This is achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). As the sample decomposes in the TGA, the evolved gases are swept directly into the spectrometer for real-time identification.

Visualization of Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the logical flow of the experimental process and the anticipated chemical breakdown of the target molecule.

Caption: Experimental workflow for thermal stability assessment.

Caption: Proposed thermal decomposition pathway.

Anticipated Results and Data Presentation

The combined analyses will yield a comprehensive dataset. The results should be summarized in a clear, tabular format for easy comparison and interpretation.

| Parameter | Analytical Method | Anticipated Result | Significance |

| Melting Point (T_m) | DSC | Endothermic peak | Defines solid-to-liquid phase transition. |

| Boiling Point (T_b) | TGA / DSC | >99% mass loss (TGA), large endotherm (DSC) | Defines liquid-to-gas phase transition. |

| Onset of Decomposition (T_onset) | TGA (N₂) | ~200-350 °C | Start of significant thermal degradation. |

| Peak Decomposition (T_peak) | TGA (N₂) | ~250-400 °C | Temperature of maximum degradation rate. |

| Oxidative Stability | TGA (Air) | T_onset likely lower than in N₂ | Indicates susceptibility to oxidation. |

| Decomposition Enthalpy (ΔH_d) | DSC | Exothermic peak(s) | Quantifies heat released during decomposition. |

| Evolved Gases | TGA-MS | CO₂, propene, fragments of isobutyrate, HF, COF₂ | Confirms the decomposition pathway. |

Note: Temperature ranges are hypothetical estimates based on similar fluorinated esters and PFAS compounds. Actual values must be determined experimentally.[3][11]

Conclusion

This guide outlines an authoritative and scientifically rigorous methodology for determining the thermal stability of this compound. By integrating Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can precisely quantify the material's behavior under thermal stress. The further addition of Evolved Gas Analysis provides a self-validating system that delivers deep mechanistic insights into the decomposition pathways. The protocols and theoretical framework presented here provide the necessary tools for drug development professionals and material scientists to confidently assess the suitability of this and other novel fluorinated compounds for their specific applications, ensuring both performance and safety.

References

- F. Xiao, in Per- and Polyfluoroalkyl Substance Treatment Technologies, ed. Y. Deng, Q. Huang, and S. (. Chiang, Royal Society of Chemistry, 2025, vol. 16, ch. 5, pp. 88-111.

- "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes".

- "Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activ

- "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids".

- "Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC)". American Chemical Society - ACS Fall 2025.

- "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids". PubMed. (2023-06-13).

- "Thermogravimetric analysis of polyesters synthesized from fluorinated compounds".

- "Fluorinated Esters: Synthesis and Identific

- "Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles". MDPI.

- "Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface".

- "Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitr

- "1H,1H,2H,2H-Perfluorooctyl isobutyr

- "Differential scanning calorimetry". Wikipedia.

- "The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment". Malvern Panalytical. (2025-05-01).

- "Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2".

Sources

- 1. scbt.com [scbt.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 4. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]

- 10. mdpi.com [mdpi.com]

- 11. pfascentral.org [pfascentral.org]

The Solubility Profile of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate: A Technical Guide for Researchers

Introduction: Understanding the Unique Nature of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

This compound is a specialty fluorinated ester with the chemical formula C12H11F13O2.[1][2] Its molecular structure is characterized by a hydrocarbon isobutyrate head and a long, highly fluorinated C8 tail. This unique amphipathic nature, combining a lipophilic hydrocarbon segment with a fluorous ponytail, imparts distinct solubility characteristics that are of significant interest in various fields, including materials science, surface chemistry, and potentially in specialized drug delivery systems where fluorinated compounds are gaining attention.

The heavily fluorinated chain introduces a third phase preference, often termed "fluorous," which is distinct from both hydrophilicity and lipophilicity. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents, offering predictive insights and a detailed experimental protocol for its quantitative determination.

Theoretical Framework: The Principles Governing Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a fundamental principle. For this compound, this principle is nuanced by the presence of two distinct moieties:

-

The Isobutyrate Group: This ester group is moderately polar and contributes to the molecule's potential for dipole-dipole interactions.

-

The Perfluorooctyl Chain: This long, electron-rich fluorocarbon chain is nonpolar but not in the same way as a hydrocarbon. It exhibits weak van der Waals forces and has a strong tendency to self-associate and phase-separate from both polar and nonpolar hydrocarbon-based solvents. This is the basis of the "fluorous" effect.

Therefore, the solubility of this compound in a given organic solvent will be a balance between the interactions of its hydrocarbon and fluorocarbon segments with the solvent molecules.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive, publicly available experimental data for this specific compound, we can predict its solubility based on the known behavior of similar fluorinated molecules and fundamental chemical principles. The following table provides a qualitative prediction of solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar nature of these solvents will interact favorably with the perfluorooctyl chain. Toluene, with its aromatic ring, may offer slightly better solubility due to potential interactions with the fluorinated chain. Similar perfluorooctyl-containing silanes are known to be miscible in toluene and other hydrocarbons. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Moderate | These solvents possess a dipole moment that can interact with the isobutyrate ester group. THF is often a good solvent for a wide range of organic compounds and is a reasonable starting point. Acetonitrile and DMF, being more polar, might show slightly lower solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydroxyl groups of alcohols can hydrogen bond, a force not strongly present in the solute. While the isobutyrate group can accept a hydrogen bond, the large, nonpolar perfluorooctyl tail will likely limit overall solubility. However, some fluorinated compounds show miscibility with alcohols. |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The principle of "like dissolves like" is strongest here. The perfluorooctyl chain of the solute will have strong favorable interactions with fluorinated solvents, leading to high solubility or even miscibility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC with an appropriate detector)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the contents vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., GC-FID).

-

Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

-

Visualizing the Workflow and Molecular Structure

To better illustrate the key components of this guide, the following diagrams are provided.

Caption: Predicted solubility of the target molecule in different solvent classes.

Caption: Experimental workflow for determining solubility.

Conclusion and Future Directions

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be formulated based on its unique molecular structure. The dual character of its hydrocarbon head and fluorinated tail suggests moderate to high solubility in nonpolar and fluorinated solvents, with potentially lower solubility in highly polar protic solvents.

For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for obtaining the precise solubility data necessary for formulation, process development, and other applications. Further experimental studies are warranted to build a comprehensive, quantitative database of the solubility of this and other related fluorinated esters in a wide array of organic solvents. This will undoubtedly unlock new applications for this fascinating class of molecules.

References

-

PubChem. 1H,1H,2H,2H-Perfluorooctyl isobutanoate. National Center for Biotechnology Information. [Link]

-

Suneco Chemical. 1H, 1H, 2H, 2H perfluorooctyltrimethoxysilane Manufacturer in China. [Link]

-

ResearchGate. What are good solvents for Trichloro(1H,1H,2H,2H-perfluorooctyl)silane?. [Link]

Sources

A Technical Guide on the Environmental Persistence of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of currently available scientific literature.

Executive Summary

1H,1H,2H,2H-perfluorooctyl isobutyrate is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). As a fluorotelomer-based substance, its environmental significance lies not only in its own persistence but primarily in its role as a precursor to highly stable perfluoroalkyl carboxylic acids (PFCAs). This guide provides a detailed examination of the environmental fate of this compound, focusing on its degradation pathways, bioaccumulation potential, and the analytical methodologies required for its detection. Through a combination of in-depth explanations, structured data, and visual diagrams, this document aims to equip professionals with the critical knowledge needed to address the challenges posed by this emerging contaminant.

Part 1: Foundational Chemistry and Environmental Introduction

This compound is characterized by a chemical structure that dictates its environmental behavior: a perfluorinated alkyl chain linked to an isobutyrate group via an ester bond. This structure imparts desirable properties for industrial applications, such as thermal stability and surface-active characteristics. However, it is the breakdown of this molecule in the environment that is of greatest concern.

Fluorotelomer-based compounds are recognized as indirect sources of PFCAs in the environment.[1] Once released, they can undergo transformation processes that lead to the formation of highly persistent terminal degradation products.

Part 2: Environmental Persistence and Degradation Dynamics

The environmental persistence of this compound is a multifaceted issue, governed by both biological and non-biological processes.

Biotic Degradation: The Primary Transformation Pathway

The principal route of environmental degradation for fluorotelomer esters is microbial action.[2] This process is initiated by the hydrolysis of the ester linkage, a reaction that cleaves the isobutyrate group from the fluorinated backbone. This initial step is critical as it releases the corresponding fluorotelomer alcohol (FTOH).

The liberated FTOH is then subject to further microbial degradation, a process that can be influenced by various environmental factors.[2] This subsequent transformation is often the rate-limiting step in the overall degradation pathway and ultimately leads to the formation of various PFCAs. It is important to note that the biodegradation pathways appear to be consistent across different environmental matrices, such as soil.[3]

Caption: Simplified biodegradation pathway of this compound.

Abiotic Degradation

While biotic degradation is the dominant process, abiotic factors may also play a role, although typically to a lesser extent. Novel solvent and soil-dependent abiotic hydrolysis has been observed for some fluorotelomer esters.[3] However, the inherent strength of the carbon-fluorine bond makes the perfluorinated portion of the molecule highly resistant to most abiotic degradation mechanisms under typical environmental conditions.

Part 3: Bioaccumulation and Toxicological Profile

The bioaccumulative potential of this compound and its degradation products is a key area of concern. While the parent compound may be metabolized, the resulting PFCAs are known to be persistent and can accumulate in living organisms. The extent of this bioaccumulation is often related to the chain length of the PFCA.

The toxicological effects of these compounds are the subject of ongoing research, but evidence suggests that exposure to certain PFCAs can lead to adverse health outcomes.

Part 4: Advanced Analytical Methodologies

The accurate detection and quantification of this compound and its metabolites in complex environmental matrices require sophisticated analytical techniques.

Sample Preparation: A Critical First Step

Effective sample preparation is paramount to achieving reliable analytical results. The goal is to isolate and concentrate the target analytes while removing interfering substances from the sample matrix. Common techniques include:

-

Solid-Phase Extraction (SPE): A widely used method for aqueous samples, SPE utilizes a solid sorbent to selectively retain the analytes of interest, which are then eluted with a small volume of solvent.[4][5]

-

Liquid-Liquid Extraction (LLE): An alternative technique that separates compounds based on their differential solubilities in two immiscible liquids.[5]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has also been applied for the extraction of PFAS from various food matrices.[5]

Instrumental Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The gold standard for the analysis of PFAS, including fluorotelomer esters and PFCAs, is HPLC-MS/MS.[4][5] This technique offers the high sensitivity and selectivity necessary for detecting these compounds at the low concentrations typically found in the environment.

Experimental Protocol: A Generalized HPLC-MS/MS Workflow

-

Sample Extraction: Utilize an appropriate sample preparation technique (e.g., SPE) to extract and concentrate the analytes.

-

Chromatographic Separation:

-

Inject the extracted sample into an HPLC system equipped with a C18 reversed-phase column.

-

Employ a gradient elution program using a mobile phase typically consisting of methanol and water, often with additives like ammonium acetate or acetic acid to improve chromatographic peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode.

-

Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a characteristic product ion after fragmentation.

-

Table 1: Illustrative MRM Parameters for Target Analytes

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 433.1 | 347.0 |

| Perfluorooctanoic Acid (PFOA) | 413.0 | 369.0 |

| Perfluorohexanoic Acid (PFHxA) | 313.0 | 269.0 |

Note: The specific m/z values may vary slightly depending on the instrument and analytical conditions.

Caption: A generalized workflow for the analysis of this compound.

Part 5: Concluding Remarks and Future Research Directions

The environmental persistence of this compound is a complex issue driven by its transformation into highly stable PFCAs. A thorough understanding of its biodegradation pathways is essential for predicting its long-term environmental impact. Continued research is needed to:

-

Fully elucidate the microbial communities and enzymes involved in the degradation process.

-

Investigate the formation of intermediate and final degradation products under a wider range of environmental conditions.

-

Develop and validate more efficient and cost-effective analytical methods for routine monitoring.

By advancing our knowledge in these areas, the scientific community can better assess the risks associated with this and other fluorotelomer-based compounds and develop effective strategies for mitigation and remediation.

References

A comprehensive list of references can be provided upon request.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorooctyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust protocol for the synthesis of 1H,1H,2H,2H-perfluorooctyl isobutyrate, a fluorinated ester with potential applications in materials science and as a building block in the development of novel pharmaceuticals. The unique properties imparted by the perfluorinated chain make such compounds valuable for tuning the lipophilicity, metabolic stability, and binding characteristics of bioactive molecules.[1] This document provides a step-by-step methodology, explains the underlying chemical principles, and outlines the necessary safety precautions for a successful and safe synthesis.

Introduction to the Synthesis

The synthesis of this compound is achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the fluorinated alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. The use of a mild base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

The general reaction scheme is as follows: